UAA crosslinker 1

Description

BenchChem offers high-quality UAA crosslinker 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UAA crosslinker 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17N5O4 |

|---|---|

Molecular Weight |

259.26 g/mol |

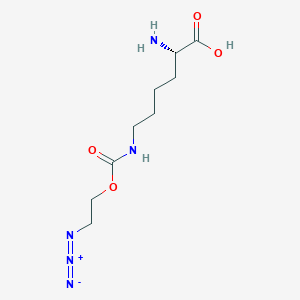

IUPAC Name |

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |

InChI Key |

RPLCQQYRZLXMKL-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of UAA crosslinker 1 (AzK)

An In-depth Technical Guide to the Unnatural Amino Acid (UAA) Crosslinker: Nε-azido-L-lysine (AzK)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Nε-azido-L-lysine (AzK), a versatile unnatural amino acid (UAA) that has become an indispensable tool for researchers, scientists, and drug development professionals. We will move beyond simple definitions to provide a comprehensive understanding of AzK's chemical properties, its site-specific incorporation into proteins, and its application in mapping protein-protein interactions through a suite of powerful bioorthogonal and photo-activated crosslinking chemistries.

The Core Principle: Why AzK is a Powerful Tool

Traditional chemical crosslinking methods often rely on targeting naturally abundant amino acid side chains, such as the primary amines in lysine or the sulfhydryls in cysteine.[1] This can lead to a heterogeneous mixture of products and a lack of precise control over the crosslinking site. The advent of genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids, like AzK, into a protein's sequence.[2][3][4] This introduces a unique chemical handle—the azide group—that is bioorthogonal, meaning it is inert to the vast majority of biological functional groups and will not interfere with native cellular processes.[5][6][7] This unparalleled specificity is the foundation of AzK's utility, enabling precise, targeted investigations of protein structure and interactions.

Chemical Structure and Properties of AzK

Nε-azido-L-lysine, also known as (S)-2-Amino-6-azidohexanoic acid, is a derivative of the natural amino acid L-lysine.[8] The key modification is the replacement of the epsilon-amino group with an azide (-N₃) moiety.

Caption: Chemical Structure of Nε-azido-L-lysine (AzK).

Table 1: Physicochemical Properties of AzK

| Property | Value | Source |

| Synonyms | (S)-6-Azido-2-amino-hexanoic acid, 6-Azido-L-norleucine | [8][9] |

| Molecular Formula | C₆H₁₂N₄O₂ | [8] |

| Molecular Weight | 172.19 g/mol (free acid) | [8] |

| Appearance | White crystalline powder | [9] |

| Key Functional Group | Azide (-N₃) | [9] |

Site-Specific Incorporation: Placing AzK with Precision

The power of AzK is unlocked by its precise placement within a protein of interest. This is achieved through a technique known as amber stop codon suppression.[2][10][11][12]

The Mechanism of Amber Suppression

In molecular biology, the UAG codon, known as the "amber" stop codon, signals the termination of protein synthesis. The amber suppression methodology repurposes this codon to encode for the UAA.[13] This requires two key components delivered to the expression system (e.g., E. coli or mammalian cells):

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme, such as a pyrrolysyl-tRNA synthetase (PylRS), that uniquely recognizes and charges AzK.[13][14]

-

An Orthogonal tRNA: A corresponding transfer RNA (tRNA) with an anticodon (CUA) that recognizes the UAG codon but is not recognized by any of the cell's native aaRS enzymes.[13][14]

When the gene of interest, modified to contain a UAG codon at the desired location, is expressed in cells containing this orthogonal pair and supplemented with AzK in the growth media, the ribosome will insert AzK at the UAG site instead of terminating translation.[4][14]

Caption: Workflow for site-specific incorporation of AzK via amber suppression.

The Azide as a Chemical Hub: Crosslinking Chemistries

Once incorporated, the azide group of AzK serves as a versatile handle for several distinct crosslinking reactions. The choice of reaction is critical and depends entirely on the experimental goal, particularly whether the study is conducted in vitro or within living cells.

Bioorthogonal Ligation: "Click Chemistry" and Beyond

Bioorthogonal reactions are highly specific and can proceed in complex biological environments without cross-reacting with native molecules.[7][15]

The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine to form a stable amide bond.[5][16][][18] This reaction is highly chemoselective, metal-free, and proceeds under mild, aqueous conditions, making it well-suited for applications in living cells.[6][19]

-

Mechanism: The phosphine attacks the azide, leading to an aza-ylide intermediate which rearranges to form a stable amide bond, releasing N₂.[5][16]

-

Causality: The choice of a phosphine reagent with an ortho-ester trap is crucial; this trap facilitates the intramolecular reaction that leads to the stable amide bond, preventing the aza-ylide intermediate from simply hydrolyzing, which would occur in a classic Staudinger reaction.[6][16]

Caption: Reaction scheme for the Staudinger Ligation.

CuAAC is a cornerstone of "click chemistry," involving the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[20][21] It is exceptionally efficient and high-yielding.[20]

-

Mechanism: A Cu(I) catalyst activates the terminal alkyne, facilitating a cycloaddition with the azide.[21][22]

-

Causality: The reaction requires a source of Cu(I). Typically, a Cu(II) salt like CuSO₄ is used with a reducing agent, such as sodium ascorbate, to generate and maintain the active Cu(I) state.[22][23][24] However, the copper catalyst can be toxic to cells, primarily due to the generation of reactive oxygen species, limiting its use in live-cell imaging.[19][23] The addition of a copper-binding ligand can both accelerate the reaction and protect biomolecules from oxidative damage.[23][24]

To overcome the cytotoxicity of CuAAC, SPAAC was developed. This reaction uses a strained cycloalkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[25][][27] The high ring strain of the cycloalkyne provides the energy to drive the cycloaddition with an azide without the need for a metal catalyst.[25][]

-

Mechanism: The inherent strain of the cyclooctyne ring is released upon the [3+2] cycloaddition with the azide, forming a stable triazole linkage.[]

-

Causality: The absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for live-cell and in vivo labeling and crosslinking applications.[19][25][28] The kinetics of the reaction can be tuned by modifying the structure of the cycloalkyne.[29]

Table 2: Comparison of Bioorthogonal Ligation Chemistries

| Feature | Staudinger Ligation | CuAAC | SPAAC |

| Reactant Pair | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |

| Catalyst | None | Cu(I) | None |

| Biocompatibility | High (Metal-free) | Low (Copper toxicity) | High (Metal-free) |

| Kinetics | Moderate | Very Fast | Moderate to Fast |

| Primary Use Case | Live-cell labeling, in vitro conjugation | In vitro conjugation, complex lysates | Live-cell labeling, in vivo studies |

Photo-Activated Crosslinking

In addition to bioorthogonal reactions, the azide group can function as a photo-crosslinker.

-

Mechanism: Upon exposure to UV light (typically ~365 nm), the azide group loses N₂ gas and forms a highly reactive nitrene intermediate.[30] This nitrene can non-selectively insert into nearby C-H and N-H bonds, creating a covalent crosslink to any interacting molecule in close proximity at the moment of photoactivation.[30][31]

-

Causality: This method is ideal for capturing weak or transient protein-protein interactions that might not survive other purification methods.[32][33] The "zero-length" nature of the crosslink provides high-resolution distance constraints. The trade-off is its non-specificity; the nitrene will react with almost any bond, requiring careful experimental design and controls.

Experimental Protocols: A Practical Guide

The following protocols are generalized starting points. As a senior scientist, I must emphasize that optimization is critical for every new protein system.

Protocol: Site-Specific Incorporation of AzK in Mammalian Cells

-

Plasmid Preparation: Prepare high-purity plasmids for your gene of interest (with a UAG codon at the desired site) and the orthogonal PylRS/tRNA pair. A 1:4 ratio of GOI:PylRS/tRNA plasmids is a good starting point.[14]

-

Cell Culture & Transfection: Plate HEK293T or CHO cells to be 70-80% confluent on the day of transfection. Co-transfect the plasmids using a suitable transfection reagent.

-

AzK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with AzK. A final concentration of 0.5-1.0 mM is a common starting point.[14]

-

Protein Expression: Allow the protein to express for 24-48 hours. The optimal time will depend on the protein's expression dynamics.

-

Verification: Harvest the cells, lyse, and verify the incorporation of AzK and expression of the full-length protein via SDS-PAGE and Western Blotting. Final confirmation should be performed using mass spectrometry to detect the mass shift corresponding to AzK incorporation.[34][35]

Protocol: CuAAC for In Vitro Crosslinking

-

Sample Preparation: Purify your AzK-containing "bait" protein and your alkyne-tagged "prey" protein or molecule. Prepare them in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.8).

-

Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄, 50 mM ligand (e.g., THPTA), and 100 mM sodium ascorbate.[24]

-

Reaction Setup: In a microcentrifuge tube, combine the bait and prey proteins. Add the reagents sequentially. A typical final concentration might be: 0.25 mM CuSO₄, 1.25 mM Ligand, and 5 mM sodium ascorbate.[24] The reaction should be protected from oxygen.[23]

-

Incubation: Incubate at room temperature for 1 hour.

-

Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight crosslinked species. The identity of the crosslinked product should be confirmed by mass spectrometry.[36][37]

Protocol: Photo-Crosslinking in Live Cells

-

Protein Expression: Express the AzK-containing protein in mammalian cells as described in Protocol 4.1.

-

UV Irradiation: Wash the cells with cold PBS. Place the culture plate on ice and expose the cells to UV light (e.g., 365 nm) for 15-30 minutes.[30] The optimal duration and intensity must be determined empirically to maximize crosslinking while minimizing cellular damage.[30]

-

Cell Lysis and Enrichment: Lyse the cells under denaturing conditions to preserve the covalent crosslinks. If your bait protein is tagged (e.g., with a His or Strep-tag), perform affinity purification to enrich for the crosslinked complexes.

-

Proteomic Analysis: Digest the enriched sample with a protease (e.g., trypsin) and analyze the resulting peptides by high-resolution LC-MS/MS.[38]

-

Data Analysis: Use specialized crosslink identification software (e.g., pLink, MaxLynx) to identify the cross-linked peptide pairs from the complex mass spectrometry data. This will reveal the identity of the interacting proteins and the specific sites of interaction.[36]

Conclusion and Authoritative Grounding

Nε-azido-L-lysine (AzK) is more than just another chemical reagent; it is a platform for precision protein engineering. By leveraging the fidelity of genetic code expansion, researchers can place a bioorthogonal azide handle at virtually any position within a protein. This unlocks a suite of powerful and highly specific ligation and crosslinking chemistries, from the biocompatible Staudinger ligation and SPAAC reactions ideal for live-cell studies to the efficient CuAAC for in vitro applications and photo-activation for capturing transient interactions. The self-validating nature of these protocols, culminating in mass spectrometric identification of crosslinked products, provides an unparalleled level of confidence in the study of protein-protein interactions, paving the way for new discoveries in fundamental biology and the development of novel therapeutics.

References

- Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- SPAAC: Strain-Promoted Click Reaction. BOC Sciences.

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. PMC.

- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli.

- Synthesis and protein incorporation of azido-modified unn

- Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. PMC.

- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.

- Staudinger Lig

- A New Way To Engineer Cells: The Staudinger Ligation.

- Staudinger Lig

- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline

- Synthesis and Protein Incorporation of Azido-Modified Unn

- Unnatural Amino Acid-Based Conjugation.

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

- Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.

- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.

- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.

- Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study.

- Amber suppression mediated PazK incorporation into protein in mammalian cells.

- Intramolecular cross-linking of proteins with azobenzene-based cross-linkers. PubMed.

- Application Notes and Protocols for Protein Crosslinking with 6-azido-N-(2-chloroethyl)hexanamide. BenchChem.

- Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. University of Konstanz.

- A comparative study of bioorthogonal reactions with azides. PubMed.

- The Staudinger ligation-a gift to chemical biology. PubMed.

- Azido lysine. PubChem.

- Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic whe

- Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society.

- Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. ACROBiosystems.

- Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. PubMed.

- Characterization of protein crosslinks via mass spectrometry and an open-modification search str

- Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. JoVE.

- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC.

- Nε-Azido-L-Lysine hydrochloride. Chem-Impex.

- Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. PMC.

- Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA.

- Ne-Azido-L-Lysine hydrochloride. Sigma-Aldrich.

- Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars.

- Insights on Chemical Crosslinking Str

- Applications of protein crosslinking in food products. Food Research.

- 6-Azido-L-lysine HCl. baseclick.

- Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 3. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems - Profacgen [profacgen.com]

- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Azido-L-lysine HCl [baseclick.eu]

- 9. chemimpex.com [chemimpex.com]

- 10. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. Staudinger Ligation [sigmaaldrich.com]

- 18. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Click Chemistry [organic-chemistry.org]

- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 27. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 28. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. chimia.ch [chimia.ch]

- 32. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of UAA Crosslinker 1 vs. p-azidophenylalanine (pAzF)

The following guide provides an in-depth technical comparison between UAA Crosslinker 1 (specifically identified as the lysine derivative N6-((2-azidoethoxy)carbonyl)-L-lysine ) and the industry-standard p-azidophenylalanine (pAzF) .

Executive Summary

In the landscape of Genetic Code Expansion (GCE), the selection of a Non-Canonical Amino Acid (ncAA) dictates the downstream utility of the modified protein.

-

p-azidophenylalanine (pAzF) is the gold standard for photo-crosslinking . It is an aromatic phenylalanine analogue that generates a highly reactive nitrene upon UV irradiation, enabling "zero-length" covalent capture of protein-protein interactions (PPIs).

-

UAA Crosslinker 1 (N6-((2-azidoethoxy)carbonyl)-L-lysine, also known as AzK) is a lysine analogue optimized for bioorthogonal conjugation (Click Chemistry). Unlike pAzF, it is not a viable photo-crosslinker due to the chemical nature of alkyl azides. Instead, it serves as a superior handle for site-specific Antibody-Drug Conjugates (ADCs) and fluorescence labeling via Copper-free or Copper-catalyzed Click reactions.

This guide details the chemical architectures, orthogonal translation systems (OTS), and experimental protocols required to deploy these tools effectively.

Part 1: Chemical Architectures & Mechanistic Divergence

The fundamental difference lies in the chemical environment of the azide (

Chemical Structures

| Feature | p-azidophenylalanine (pAzF) | UAA Crosslinker 1 (AzK) |

| CAS Number | 33173-53-4 | 1167421-25-1 |

| Backbone Analogue | Phenylalanine (Aromatic) | Lysine (Aliphatic) |

| Azide Type | Aryl Azide (attached to phenyl ring) | Alkyl Azide (attached via carbamate linker) |

| Primary Reactivity | UV-induced Nitrene formation (Photolysis) | 1,3-Dipolar Cycloaddition (Click Chemistry) |

| Linker Length | Short (rigid phenyl ring) | Long (flexible ethoxy-carbonyl chain) |

Mechanism of Action

pAzF: The Photocrosslinker

Upon excitation with UV light (typically 254 nm or 365 nm), the aryl azide eliminates nitrogen (

-

Reaction: The nitrene is an electrophile that rapidly inserts into nearby

or -

Outcome: Forms a covalent "zero-length" crosslink with interacting proteins.

-

Limitation: If no target is close, the nitrene can rearrange into a ketenimine (ring expansion), reacting with water to form a non-reactive hydroxyl species.

UAA Crosslinker 1: The Bioorthogonal Handle

Alkyl azides are stable to UV irradiation in the context of crosslinking. If photolyzed, alkyl nitrenes undergo a 1,2-hydride shift to form imines, which hydrolyze and cleave the protein chain rather than crosslinking.

-

Reaction: Specifically designed for SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with DBCO/BCN or CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2][3]

-

Outcome: Stable triazole linkage to a payload (drug, fluorophore, PEG).

-

Advantage: The long, flexible linker of UAA 1 pushes the azide group away from the protein surface, reducing steric hindrance for conjugation reactions compared to the bulky, rigid phenyl ring of pAzF.

Part 2: Genetic Incorporation Systems (OTS)

Successful incorporation requires an Orthogonal Translation System (OTS) comprising a specific tRNA and an aminoacyl-tRNA synthetase (aaRS).

System Compatibility Diagram

Figure 1: Selection of Orthogonal Translation Systems. pAzF typically utilizes the MjTyrRS pair (optimized for E. coli), whereas UAA Crosslinker 1 utilizes the promiscuous PylRS system, which is highly orthogonal and efficient in mammalian cells.

Critical Selection Criteria

-

Host Organism:

-

pAzF: Primarily used in E. coli using the Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair. In mammalian cells, an E. coli TyrRS/tRNA pair must be used (reverse orthogonality), which can be prone to background incorporation.

-

UAA Crosslinker 1: Uses the Pyrrolysyl-tRNA synthetase (PylRS ) from Methanosarcina barkeri or mazei. This system is naturally orthogonal in E. coli, Yeast, and Mammalian cells, making UAA 1 the superior choice for eukaryotic expression (e.g., CHO cell antibody production).

-

-

Solubility & Toxicity:

-

pAzF: Moderate solubility. High concentrations can be toxic to E. coli over long inductions.

-

UAA Crosslinker 1: High solubility (lysine derivative). Generally non-toxic and well-tolerated in mammalian culture.

-

Part 3: Experimental Protocols

Protocol A: Photocrosslinking with pAzF (Mapping Interactions)

Use Case: Determining if Protein A interacts with Protein B in live cells.

Materials:

-

Plasmid 1: Target Protein A-TAG (Amber codon at interface).

-

Plasmid 2: pEvol-pAzF (MjTyrRS/tRNA).

-

pAzF (1 mM final concentration).

-

UV Lamp (365 nm, 8 Watt).

Workflow:

-

Expression: Transform E. coli BL21 with plasmids. Grow in LB to OD600 = 0.5.

-

Induction: Add pAzF (dissolved in 0.1 M NaOH, then neutralized) to 1 mM. Induce with Arabinose (0.2%) and IPTG (1 mM). Incubate 4-6 hours at 30°C in the DARK (Crucial: pAzF is light sensitive).

-

Harvest: Pellet cells. Wash with PBS. Resuspend in PBS.

-

Crosslinking:

-

Place cell suspension in a clear 96-well plate or petri dish on ice.

-

Irradiate with 365 nm UV light for 10–20 minutes. Distance: ~5 cm.

-

Control: Keep one aliquot in the dark.

-

-

Analysis: Lyse cells. Run SDS-PAGE. Perform Western Blot.

-

Result: Look for a "shifted" band corresponding to MW(Protein A) + MW(Protein B).

-

Protocol B: Site-Specific Conjugation with UAA Crosslinker 1 (ADC Synthesis)

Use Case: Attaching a DBCO-functionalized drug to an Antibody.

Materials:

-

Mammalian expression system (e.g., HEK293 or CHO).

-

Plasmid: Antibody-TAG (Heavy chain or Light chain).

-

Plasmid: PylRS/tRNA(Pyl).

-

UAA Crosslinker 1 (0.2 – 1 mM).

-

DBCO-Drug payload.[1]

Workflow:

-

Transfection: Co-transfect plasmids into cells.

-

Feeding: Add UAA Crosslinker 1 (0.5 mM) at the time of transfection or 4h post-transfection.

-

Expression: Incubate 48–72 hours. UAA 1 is stable in light; no dark room needed.

-

Purification: Harvest supernatant. Purify antibody via Protein A chromatography.

-

Conjugation (SPAAC):

-

Adjust antibody concentration to 1–5 mg/mL in PBS.

-

Add DBCO-Drug (5–10 molar excess over antibody).

-

Incubate overnight at 4°C or 4 hours at Room Temp.

-

-

Validation:

-

Remove excess drug via desalting column or dialysis.

-

Analyze via Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine Drug-to-Antibody Ratio (DAR).

-

Part 4: Comparative Data Summary

| Parameter | pAzF | UAA Crosslinker 1 (AzK) |

| Incorporation Efficiency | High (in E. coli) | High (in Mammalian/E. coli) |

| Fidelity | >95% | >95% (PylRS is highly specific) |

| Photostability | Low (Must protect from light) | High (Stable in ambient light) |

| Crosslinking Radius | ~3 Å (Zero-length) | N/A (Requires linker) |

| Click Chemistry Rate | Moderate (Steric hindrance from phenyl ring) | Fast (Flexible linker exposes azide) |

| Bio-orthogonality | Excellent | Excellent |

| Cost | Low (Generic available) | Moderate/High (Specialized synthesis) |

References

-

Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964–967. Link

- Foundational paper describing the incorpor

- Nguyen, D. P., et al. (2009). "Genetic Encoding of Photocaged Cysteine and Methionine." Angewandte Chemie, 48(21). (Context on PylRS versatility).

-

MedChemExpress. "UAA crosslinker 1 (N6-((2-azidoethoxy)carbonyl)-L-lysine) Product Datasheet." Link

-

Source for chemical structure, CAS (1167421-25-1), and commercial specifications.[4]

-

-

Lang, K., & Chin, J. W. (2014). "Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins." Chemical Reviews, 114(9), 4764–4806. Link

- Comprehensive review comparing MjTyrRS (pAzF) and PylRS (AzK) systems.

-

Elliott, T. S., et al. (2014). "Proteome Labeling with Genetic Code Expansion." Nature Biotechnology, 32, 465–472. Link

- Demonstrates the utility of PylRS/AzK systems for proteomic labeling in mammalian cells.

Sources

Advanced Application Guide: N6-((2-Azidoethoxy)carbonyl)-L-Lysine in Protein Engineering

Executive Summary

N6-((2-Azidoethoxy)carbonyl)-L-Lysine (commonly abbreviated as AzK or Az-Lys ) represents a "gold standard" non-canonical amino acid (ncAA) for site-specific protein labeling. Unlike first-generation methionine surrogates (e.g., azidohomoalanine), AzK allows for residue-specific incorporation in response to an amber stop codon (TAG), ensuring homogeneity in the final conjugate.

Its structural core features a carbamate linkage, providing superior hydrolytic stability compared to ester-linked analogs, making it the reagent of choice for developing Antibody-Drug Conjugates (ADCs), bispecifics, and robust surface-immobilized enzymes. This guide details the genetic encoding, expression optimization, and downstream conjugation workflows for AzK.

Part 1: The Chemical Toolkit

Structural Analysis & Properties

The utility of AzK stems from its balance of bioorthogonality and structural compatibility with the Pyrrolysyl-tRNA synthetase (PylRS) binding pocket.

-

Chemical Name: N6-((2-Azidoethoxy)carbonyl)-L-Lysine[1]

-

Molecular Formula:

-

Molecular Weight: ~259.26 Da

-

Key Feature: The

-amine of lysine is capped with an ethoxycarbonyl linker terminating in an azide ( -

Stability: The carbamate (urethane) bond is stable under physiological pH (7.4) and typical protein purification buffers, unlike ester-linked ncAAs which can suffer from background hydrolysis during long fermentations.

Bioorthogonal Reactivity

AzK serves as a "chemical handle" for two primary reaction types:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, precise, but requires

. Best for robust proteins or fixed samples. -

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free reaction with cyclooctynes (e.g., DBCO, BCN). Biocompatible and ideal for live-cell labeling or sensitive proteins.

Part 2: Genetic Incorporation Strategy

The Orthogonal System

Incorporation is achieved using the Methanosarcina PylRS/tRNA

| Component | Recommendation | Mechanism |

| Synthetase | _Mb_PylRS(Y384F) or _Mm_PylRS(Y384F) | The Y384F mutation removes a steric clash, allowing the bulky carbamate group to fit more efficiently than in WT, though WT is functional. |

| tRNA | tRNA | Decodes the UAG (Amber) stop codon. |

| Plasmid System | pEVOL or pULTRA | High-copy vectors driving both tRNA and RS expression are critical for suppressing background termination. |

Mechanism of Action

The following diagram illustrates the flow of genetic information hijacked to incorporate AzK.

Caption: Workflow for the genetic encoding of AzK. The PylRS variant charges the orthogonal tRNA with AzK, which then suppresses the UAG codon at the ribosome.

Part 3: Experimental Protocol (Self-Validating)

Expression in E. coli BL21(DE3)

This protocol assumes a dual-plasmid system: pEVOL-pylT-PylRS (Chloramphenicol) and pET-POI-TAG (Ampicillin/Kanamycin).

Materials:

-

AzK stock: 100 mM in 0.2 M NaOH or DMSO (Freshly prepared or stored at -20°C).

-

Antibiotics: Chloramphenicol (34 µg/mL), Ampicillin (100 µg/mL).

-

Inducers: L-Arabinose, IPTG.

Step-by-Step Workflow:

-

Inoculation: Transform BL21(DE3) with both plasmids. Plate on dual-antibiotic agar.

-

Starter Culture: Pick a single colony into 5 mL LB + antibiotics. Grow overnight at 37°C.

-

Scale Up: Dilute 1:100 into fresh 2xYT or TB media (rich media improves yield). Grow at 37°C until

. -

Induction & Feeding:

-

Add AzK to a final concentration of 1 mM .

-

Add L-Arabinose (0.2% w/v) to induce PylRS/tRNA.[2]

-

Add IPTG (0.5 mM) to induce the target protein.

-

-

Expression: Reduce temperature to 25°C and shake for 16–20 hours. Note: Lower temperature aids solubility and reduces metabolic burden.

-

Harvest: Centrifuge at 5,000 x g. The pellet can be frozen.

-

Validation (Critical): Run an SDS-PAGE gel.

-

Lane 1: +AzK, +Inducers (Should show full-length band).

-

Lane 2: -AzK, +Inducers (Should show truncation at the TAG site).

-

If Lane 2 shows full-length protein, you have "amber readthrough" background.

-

Bioorthogonal Labeling (SPAAC)

Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5).

-

Purification: Purify Protein-AzK via Ni-NTA or relevant affinity tag. Ensure removal of free AzK via dialysis or desalting column (PD-10).

-

Reaction:

-

Protein concentration: 10–50 µM in PBS (pH 7.4).

-

Add DBCO-Label: 5–10 equivalents (molar excess).

-

Incubate: 1 hour at Room Temp or 4°C overnight.

-

-

Cleanup: Remove excess DBCO dye using a spin column or dialysis.

-

Analysis: SDS-PAGE followed by fluorescence imaging.

Part 4: Key Applications & Data

Antibody-Drug Conjugates (ADCs)

AzK allows for the construction of homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR). By placing the TAG codon at benign sites (e.g., heavy chain A114), researchers can attach cytotoxic payloads (e.g., MMAE) via a cleavable DBCO linker.

Comparative Data: Random vs. Site-Specific (AzK)

| Metric | Random Cysteine/Lysine Conjugation | Site-Specific AzK (SPAAC) |

| Heterogeneity | High (Mixture of DAR 0–8) | Low (DAR exactly 2.0) |

| Stability | Variable (Retro-Michael addition risk) | High (Triazole is stable) |

| Pharmacokinetics | Fast clearance for high DAR species | Consistent, predictable half-life |

Pathway Visualization: SPAAC Reaction

The strain-promoted reaction drives the conjugation without toxic copper catalysts.

Caption: SPAAC mechanism. The azide group on the protein reacts with the strained alkyne (DBCO) to form a stable triazole linkage.

References

-

Nguyen, D. P., et al. (2009). "Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry." Journal of the American Chemical Society.[3]

-

Yanagisawa, T., et al. (2008). "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification." Chemistry & Biology.

-

Wan, W., et al. (2014).[4] "Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool." Biochimica et Biophysica Acta.

-

Lang, K., & Chin, J. W. (2014).[4] "Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins."[5] Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Precise optical control of gene expression in C elegans using improved genetic code expansion and Cre recombinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

stability of UAA crosslinker 1 in mammalian cell culture media

Technical Evaluation: Stability Kinetics of UAA Crosslinker 1 in Mammalian Culture Systems

Part 1: Executive Summary & Core Directive

The Challenge: The utility of Genetically Encoded Chemical Crosslinkers (GECX), designated here as UAA Crosslinker 1 (e.g., latent electrophiles like aryl fluorosulfates, carbamates, or strained alkynes), relies entirely on their bio-orthogonality and hydrolytic stability. If Crosslinker 1 degrades in the culture media (DMEM/RPMI) before incorporation or target engagement, the experiment fails due to "background quenching" or off-target adduction.

The Solution:

This guide provides a rigorous, self-validating technical framework to quantify the stability of Crosslinker 1. We move beyond simple observation to a kinetic evaluation (

Part 2: Chemical Basis of Instability

To troubleshoot stability, one must understand the degradation mechanisms specific to mammalian cell culture environments.

The Media Matrix Effect

Mammalian media is a hostile environment for reactive UAAs.

-

Hydrolysis: Electrophilic warheads (e.g., fluorosulfates, NHS-esters) are susceptible to nucleophilic attack by water, accelerated by the pH 7.4 buffering of bicarbonate.

-

Aminolysis: Media contains high concentrations of free amines (L-Glutamine, L-Lysine) which can prematurely quench amine-reactive crosslinkers.

-

Serum Sequestration: Fetal Bovine Serum (FBS) contains albumin (BSA) with surface-exposed thiols (Cys34) and amines, acting as a "sponge" for hydrophobic or electrophilic UAAs.

Degradation Pathway Visualization

The following diagram illustrates the competing fates of Crosslinker 1 in media.

Caption: Kinetic partitioning of UAA Crosslinker 1. Stability is defined by the ratio of the Intracellular Target pathway vs. Hydrolysis/Adduct pathways.

Part 3: Experimental Protocol (The "Gold Standard" Assay)

This protocol determines the pseudo-first-order half-life (

Materials

-

Analyte: UAA Crosslinker 1 (10 mM stock in DMSO).

-

Matrix A: DMEM + 10% FBS (Complete Media).

-

Matrix B: PBS pH 7.4 (Control for hydrolysis only).

-

Internal Standard (IS): Non-reactive analog (e.g., Boc-Phe-OH) or deuterated isotope.

-

Quench Solution: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Methodology

-

Preparation:

-

Pre-warm Matrix A and Matrix B to 37°C.

-

Prepare Working Solution : Spike Crosslinker 1 into matrices to a final concentration of 100 µM (typical working concentration). Add Internal Standard (IS) at 10 µM.

-

-

Incubation & Sampling:

-

Place tubes in a shaker incubator at 37°C.

-

Timepoints: 0 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

-

Critical Step: At each timepoint, remove 100 µL of the mixture.

-

-

Quenching & Extraction:

-

Immediately add the 100 µL sample to 400 µL of ice-cold Quench Solution (1:4 ratio) to precipitate serum proteins and stop reactions.

-

Vortex for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

-

Analysis (LC-MS):

-

Inject the supernatant onto a C18 column.

-

Monitor the Parent Ion [M+H]+ and specific fragment ions.

-

Normalize the Peak Area of Crosslinker 1 against the Internal Standard.

-

Workflow Logic Diagram

Caption: Iterative sampling workflow for kinetic stability determination.

Part 4: Data Analysis & Interpretation

Calculate the remaining percentage of Crosslinker 1 at each timepoint using the formula:

Plot

Representative Stability Data (Example)

The following table illustrates expected values for a moderately stable latent electrophile (e.g., Fluorosulfate).

| Time (h) | % Remaining (PBS) | % Remaining (DMEM+FBS) | Interpretation |

| 0 | 100% | 100% | Baseline |

| 2 | 98% | 85% | Serum Effect: Rapid initial loss due to protein binding. |

| 4 | 95% | 72% | Aminolysis: Slow reaction with media amines. |

| 12 | 88% | 45% | Significant degradation in complete media. |

| 24 | 80% | 20% | Critical: Media replenishment required every 12-18h. |

Decision Matrix:

- : Excellent. Suitable for long-term metabolic labeling.

- : Acceptable. Requires fresh media exchange containing UAA every 6-8 hours.

- : Unstable. UAA must be added immediately prior to pulse-chase experiments; not suitable for overnight expression.

Part 5: Troubleshooting & Optimization

If Crosslinker 1 shows poor stability (

-

Serum Replacement: Switch to Opti-MEM or serum-free media during the labeling pulse. Serum albumin is the primary scavenger of electrophilic crosslinkers [1].

-

Scavenger Removal: Use glutamine-free media supplemented with GlutaMAX (a dipeptide), which releases glutamine slowly, reducing the concentration of free primary amines available to react with the crosslinker [2].

-

Steric Protection: If chemically modifying the UAA, adding steric bulk (e.g., methyl groups) ortho to the reactive handle can protect against hydrolysis without preventing enzyme recognition [3].

References

-

Wang, J., et al. (2018).[1] Genetically Encoded Unnatural Amino Acids for Cellular Protein Labeling and Engineering.[2][3][4]Chemical Reviews . [Link]

-

Ren, H., et al. (2020).[2] Genetically encoded selective cross-linkers and emerging applications.[2][3][5]Biochemical Society Transactions . [Link][2]

-

Yang, B., et al. (2017). Spontaneous Chemical Cross-linking of Proteins in Living Cells by a Genetically Encoded Unnatural Amino Acid.Angewandte Chemie . [Link]

Sources

- 1. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically encoded selective cross-linkers and emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Crosslinking by Genetically Encoded Noncanonical Amino Acids with Reactive Aryl Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids / Non Canonical Amino Acids | Reagents | Tocris Bioscience [tocris.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: N6-((2-Azidoethoxy)carbonyl)-L-lysine (UAA Crosslinker 1)

Topic: for Site-Specific Bioconjugation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-((2-Azidoethoxy)carbonyl)-L-lysine (often cataloged as UAA Crosslinker 1 ; CAS 1994331-17-7 for the HCl salt) is a non-canonical amino acid (ncAA) designed for the site-specific modification of proteins via Genetic Code Expansion (GCE) . Unlike traditional cysteine or lysine conjugation methods that result in heterogeneous mixtures, this UAA allows researchers to install a bioorthogonal azide handle at a precise, genetically defined location within a protein scaffold.

This guide details the physicochemical properties, solubility profiles, and experimental workflows for utilizing UAA Crosslinker 1. It focuses on its primary application: the generation of homogeneous Antibody-Drug Conjugates (ADCs) and protein probes using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Properties

The molecule is a lysine derivative modified at the

Table 1: Physicochemical Datasheet

| Property | Specification |

| Common Name | UAA Crosslinker 1, AzK, NAEK, AzeoK |

| Chemical Name | N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride |

| CAS Number | 1994331-17-7 (Hydrochloride); 1167421-25-1 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 295.72 g/mol (HCl salt); 259.26 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Reactive Moiety | Alkyl Azide ( |

| Solubility | DMSO: >50 mM (Recommended for stock)Water: ~10-20 mg/mL (HCl salt is water soluble) |

| Storage | -20°C (Desiccated); Protect from light |

| Stability | Stable in solid form for >1 year at -20°C. Aqueous solutions should be used immediately or aliquoted and frozen at -80°C. |

Mechanism of Action

The utility of UAA Crosslinker 1 relies on a two-step "Tag-and-Modify" mechanism.

Step 1: Genetic Incorporation (The "Tag")

The UAA is incorporated into the protein sequence in response to an amber stop codon (TAG) during translation.[4] This requires an orthogonal tRNA/tRNA-synthetase pair, typically derived from the Methanosarcina species (e.g., MbPylRS/tRNA

Step 2: Bioorthogonal Conjugation (The "Modify")

Once the protein is expressed and purified, the azide group serves as a "chemical handle." It reacts selectively with alkyne-containing payloads (e.g., DBCO-PEG-MMAE for ADCs or DBCO-Fluorophores for imaging). The most common reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which is copper-free and non-toxic to live cells.

Diagram 1: Genetic Incorporation & Conjugation Workflow

Caption: Workflow for converting genetic code expansion into a stable bioconjugate using UAA Crosslinker 1.

Solubility & Handling Protocols

Proper handling is critical to prevent precipitation in cell culture media and ensure efficient uptake.

Preparation of Stock Solutions

-

Preferred Solvent (DMSO):

-

Dissolve powder in sterile DMSO to a concentration of 50 mM to 100 mM .

-

Why: DMSO ensures complete solubility and sterility. It prevents hydrolysis that might occur in basic aqueous solutions over long periods.

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Alternative Solvent (Water/Buffer):

-

If the HCl salt is used, it can be dissolved directly in sterile water (up to ~20 mg/mL).

-

If the Free Base is used, add a minimal volume of 0.1 M NaOH or HCl to aid dissolution, then neutralize with buffer.

-

Caution: Aqueous stocks degrade faster than DMSO stocks. Prepare fresh.

-

Stability in Culture Media

Research indicates that intracellular degradation or consumption of lysine derivatives can occur in E. coli.

-

Best Practice: Add the UAA stock to the culture medium immediately prior to induction (e.g., 10–30 minutes before adding IPTG). Adding it too early (during the lag phase) may result in metabolic consumption of the UAA as a nitrogen source, reducing incorporation yields.

Experimental Protocols

Protocol A: Genetic Incorporation in E. coli

Reagents:

-

Expression Strain: E. coli BL21(DE3) containing pEVOL-PylRS (or equivalent).

-

Target Plasmid: pET vector with gene of interest containing a TAG codon.

-

UAA Stock: 100 mM UAA Crosslinker 1 in DMSO.

Step-by-Step:

-

Inoculation: Inoculate 10 mL of overnight culture into 1 L of fresh TB or LB media containing appropriate antibiotics.

-

Growth: Incubate at 37°C with shaking (250 rpm) until OD

reaches 0.6 – 0.8 . -

UAA Addition: Add UAA Crosslinker 1 stock to a final concentration of 1 mM to 2 mM .

-

Note: 1 mM is usually sufficient; 2 mM may improve yields for difficult proteins.

-

-

Induction: Wait 15 minutes, then induce protein expression with 0.5 mM IPTG and 0.2% L-Arabinose (to induce PylRS expression).

-

Expression: Incubate at 25°C or 30°C for 12–16 hours. Lower temperatures often improve the solubility of the modified protein.

-

Harvest: Centrifuge cells (5,000 x g, 15 min), discard supernatant, and proceed to lysis/purification.

-

QC Check: Verify incorporation via Mass Spectrometry (Intact Mass). You should observe a mass shift corresponding to the UAA vs. the natural amino acid (or truncation product).

-

Protocol B: Bioorthogonal Labeling (SPAAC)

Reagents:

-

Purified Protein-Azide (in PBS, pH 7.4).

-

DBCO-Payload (e.g., DBCO-PEG4-Biotin or DBCO-Drug).

Step-by-Step:

-

Equilibration: Ensure the protein is in a click-compatible buffer (PBS, TBS, or HEPES). Avoid buffers with high concentrations of azide (obviously) or reducing agents that might affect the payload (though SPAAC is generally tolerant).

-

Reaction: Add DBCO-Payload to the protein solution.

-

Molar Ratio: Use 2:1 to 5:1 excess of DBCO over Protein-Azide.

-

Concentration: Keep protein concentration >1 mg/mL for faster kinetics.

-

-

Incubation: Incubate at Room Temperature for 2–4 hours or 4°C overnight .

-

Note: SPAAC is slower than CuAAC but requires no catalyst.

-

-

Purification: Remove excess DBCO reagent using a Desalting Column (e.g., PD-10) or Dialysis.

-

Validation: Analyze by SDS-PAGE. The conjugate will show a molecular weight shift (Protein MW + Payload MW).

Case Studies & Applications

Application 1: Site-Specific Antibody-Drug Conjugates (ADCs)

Traditional ADCs often rely on random lysine conjugation, leading to heterogeneous Drug-to-Antibody Ratios (DARs) of 0–8. By incorporating UAA Crosslinker 1 at heavy chain position 114 (HC-A114), researchers can produce ADCs with a precise DAR of 2.0 .

-

Result: Improved pharmacokinetics and therapeutic index compared to random conjugates.

Application 2: Probing Protein-Protein Interactions

While UAA Crosslinker 1 is primarily a "click" handle, it can be used in conjunction with photo-crosslinking probes . For example, reacting the Azide-protein with a DBCO-Diazirine linker creates a photo-activatable protein that can covalently crosslink to interacting partners upon UV irradiation, allowing for the mapping of transient interactions in live cells.

References

-

Cserjan, M., et al. (2024).[1] Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein. Scientific Reports, 14, 25375.[1] Retrieved from [Link]

- Nguyen, D. P., et al. (2009). Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry. Journal of the American Chemical Society, 131(25), 8720-8721.

Sources

Technical Guide: The Role of UAA Crosslinker 1 (AzK) in Site-Specific ADCs

The following technical guide details the role, mechanism, and application of UAA Crosslinker 1 (chemically identified as N6-((2-Azidoethoxy)carbonyl)-L-lysine , or AzK ) in the engineering of site-specific Antibody-Drug Conjugates (ADCs).

Executive Summary

UAA Crosslinker 1 (CAS: 1994331-17-7), known in bioengineering as Azido-Lysine (AzK) , is not a traditional chemical crosslinker but a Genetically Encoded Unnatural Amino Acid (UAA) . It serves as a bioorthogonal "handle" incorporated directly into the antibody backbone during translation.

Its primary role is to resolve the heterogeneity crisis in ADC development. By replacing a specific genetic codon (typically the Amber stop codon, TAG) with AzK, researchers create a chemically unique attachment site that reacts only with a complementary payload linker (e.g., DBCO-MMAE) via Click Chemistry. This ensures an exact Drug-to-Antibody Ratio (DAR), typically 2.0 or 4.0, and superior pharmacokinetics compared to stochastic cysteine/lysine conjugation.

Part 1: The Mechanistic Paradigm

The Heterogeneity Problem

Traditional ADCs rely on conjugating payloads to endogenous Cysteine (interchain disulfides) or Lysine residues.

-

Lysine Conjugation: ~80 accessible residues per mAb. Result: Heterogeneous mixture (DAR 0–8), variable PK, and off-target toxicity.

-

Cysteine Conjugation: Requires reduction of disulfides. Result: Destabilized antibody structure and potential aggregation.

The UAA Solution (AzK Incorporation)

UAA Crosslinker 1 (AzK) introduces a "chemical warhead" (the Azide group,

Mechanism of Action:

-

Genetic Code Expansion: An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair is engineered to recognize the UAA Crosslinker 1.

-

Amber Suppression: The gene of interest (mAb Heavy or Light chain) is mutated to include a TAG stop codon at a precise surface-exposed position (e.g., HC-111 or LC-205).

-

Translation: During protein synthesis, the ribosome pauses at TAG. The orthogonal tRNA, charged with AzK, inserts the UAA instead of terminating translation.

-

Conjugation: The resulting mAb contains a solvent-accessible Azide group. A drug-linker containing a DBCO (Dibenzocyclooctyne) group reacts spontaneously with the Azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Part 2: Chemical Architecture of UAA Crosslinker 1

Structural Specification

-

Common Name: UAA Crosslinker 1 (Catalog designation); Azido-Lysine (AzK).

-

Chemical Name: N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride.[][2][3][4][5]

-

Molecular Formula:

[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Functional Components

| Component | Chemical Structure | Function |

| L-Lysine Backbone | Substrate for the ribosome; integrates into the peptide chain. | |

| Carbamate Linker | Extends the reactive group away from the protein surface, reducing steric hindrance during conjugation. | |

| Azide Warhead | The bioorthogonal handle. Stable in serum/media; reacts specifically with strained alkynes (DBCO/BCN). |

Part 3: Experimental Workflow & Protocols

Diagram: The Genetic Code Expansion Workflow

The following diagram illustrates the integration of UAA Crosslinker 1 into the ADC production pipeline.

Caption: Workflow for incorporating UAA Crosslinker 1 (AzK) into an antibody, followed by click-conjugation to form the ADC.

Protocol: Expression and Conjugation

Note: This protocol assumes a CHO or HEK293 mammalian expression system.

Phase A: Protein Expression

-

Transfection: Co-transfect cells with:

-

The Antibody plasmid (Light Chain + Heavy Chain with TAG mutation).

-

The Orthogonal Synthetase/tRNA plasmid (e.g., pPyIRS/tRNA for AzK).

-

-

UAA Addition: At the time of transfection (or 4h post-transfection), add UAA Crosslinker 1 to the culture media.

-

Concentration: 0.2 mM to 1.0 mM (optimize for cell line toxicity vs. yield).

-

Solubility: Dissolve AzK in 0.1M NaOH or PBS before adding; filter sterilize.

-

-

Harvest: Collect supernatant after 5–7 days. Purify mAb via Protein A chromatography.

Phase B: Click Conjugation (SPAAC)

-

Buffer Exchange: Exchange purified mAb-AzK into PBS (pH 7.4). Avoid buffers with Azides (e.g., Sodium Azide preservative) as they compete with the reaction.

-

Reaction:

-

Add DBCO-PEG4-MMAE (or similar payload) at a 5–10 molar excess over the antibody.

-

Note: Since there are usually 2 AzK sites per mAb (DAR 2), this equals a 2.5–5x excess per site.

-

-

Incubation: Incubate at Room Temperature (25°C) for 4–16 hours or 37°C for 2–4 hours .

-

Tip: Agitate gently. Do not vortex.

-

-

Purification: Remove excess free drug using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF).

Part 4: Analytical Validation (QC)

To verify the role of UAA Crosslinker 1 in achieving homogeneity, the following analytics are required.

Mass Spectrometry (Intact Mass)

-

Expectation: You should see a mass shift corresponding exactly to:

Where -

Success Criteria: >95% of the species should be the conjugated form. Absence of "DAR 0" indicates high incorporation efficiency; absence of "DAR 3+" indicates site-specificity.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADCs based on hydrophobicity (drug load).

-

Stochastic ADC: Broad, multi-peak profile (DAR 0, 2, 4, 6, 8).

-

UAA ADC: Single, sharp peak (DAR 2).

Part 5: Stability & Pharmacokinetics

The chemical bond formed by UAA Crosslinker 1 is a Triazole .

-

Chemistry: The reaction between the Azide (on UAA) and DBCO (on drug) forms a 1,2,3-triazole ring.

-

Stability: This bond is virtually unbreakable under physiological conditions (pH 2–10, 37°C, serum proteases).

-

Impact: Unlike Maleimide-Thiol linkages (which can undergo retro-Michael addition and exchange with albumin), the Triazole linkage prevents premature drug loss in circulation, reducing systemic toxicity.

References

-

Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 2014. [Link]

-

Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. Bioconjugate Chemistry, 2015.[6] [Link]

-

Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Protocols, 2013. [Link]

-

Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 2018. [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to Bioorthogonal Click Chemistry Reagents for Protein Labeling

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize proteins within their native environment is paramount to unraveling complex biological processes and accelerating therapeutic innovation. Bioorthogonal chemistry, a field of chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for this purpose. At the forefront of this chemical biology revolution is "click chemistry," a set of reactions prized for their high efficiency, selectivity, and biocompatibility.[1][2]

This in-depth technical guide provides a comparative analysis of the core bioorthogonal click chemistry reagents used for protein labeling. Moving beyond a simple cataloging of methods, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Pillars of Bioorthogonal Protein Labeling: A Comparative Overview

The selection of a bioorthogonal reaction is a critical decision, guided by factors such as reaction kinetics, the stability of the reagents, and the specific biological context, particularly for live-cell imaging.[3][4] The three most prominent and widely adopted bioorthogonal click chemistry reactions for protein labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage, catalyzed by a copper(I) species.[5] Its high reaction rates and the small size of the azide and alkyne functional groups make it a popular choice for in vitro applications.[6]

However, the cytotoxicity of the copper catalyst has historically limited its application in living cells.[1][6] Recent advancements, including the development of copper-chelating ligands like THPTA, have significantly improved its biocompatibility, allowing for effective labeling in living organisms with minimized toxicity.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, SPAAC was developed as a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[8][9] The release of ring strain provides the thermodynamic driving force for the reaction.[10]

While SPAAC is highly biocompatible and widely used for live-cell imaging, its reaction kinetics are generally slower than CuAAC and IEDDA.[3][6] This can be a limitation when labeling low-abundance proteins or when rapid labeling is required.[11]

Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction, typically between a tetrazine and a strained alkene like a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction.[12] With second-order rate constants several orders of magnitude higher than SPAAC, it is exceptionally well-suited for in vivo applications and for labeling molecules at very low concentrations.[3][13] The reaction is catalyst-free and produces a stable dihydropyridazine product with the release of nitrogen gas.[12][13]

The primary consideration with IEDDA is the stability of the reactants. Some highly reactive TCOs can be prone to isomerization to their less reactive cis-isomer, and the stability of tetrazines can vary depending on their substituents.[3]

Quantitative Comparison of Bioorthogonal Click Chemistry Reagents

The choice of a specific bioorthogonal reaction is a data-driven decision. The second-order rate constant (k₂) is a key metric for comparing the efficiency of these reactions, reflecting the speed of the reaction at given reactant concentrations.

| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |

| CuAAC | Terminal Alkyne + Azide | 10 - 1000[6] | Fast kinetics, small bioorthogonal handles. | Requires copper catalyst, which can be toxic to cells without appropriate ligands.[1][6] |

| SPAAC | DBCO + Azide | ~0.1 - 2.3[3] | Copper-free, excellent biocompatibility, stable reactants. | Slower kinetics compared to CuAAC and IEDDA.[3] |

| BCN + Azide | ~0.14[11] | Good balance of reactivity and stability. | Less reactive than DBCO. | |

| IEDDA | TCO + Tetrazine | 1,000 - 3.3 x 10⁶[3][13] | Exceptionally fast kinetics, high specificity, catalyst-free. | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[3] |

| Norbornene + Tetrazine | ~1 - 10[14] | Good kinetics, stable dienophile. | Slower than TCO-based reactions. |

Incorporating Bioorthogonal Handles into Proteins

A prerequisite for any bioorthogonal labeling experiment is the introduction of a "clickable" functional group (an azide, alkyne, or dienophile) into the protein of interest. This can be achieved through several strategies.

Genetic Incorporation of Non-Canonical Amino Acids (ncAAs)

The most precise method for site-specific labeling is the genetic incorporation of ncAAs bearing the desired bioorthogonal handle.[15][16] This is typically achieved by repurposing a stop codon (e.g., the amber stop codon, UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the stop codon and incorporates the ncAA during protein translation.[16][17] This method offers unparalleled control over the labeling site.

Metabolic Labeling

For labeling newly synthesized proteins, azide- or alkyne-containing analogs of natural amino acids, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), can be introduced into cell culture media.[18] These analogs are incorporated into proteins by the cell's natural translational machinery, providing a population of labeled proteins.

Chemical Modification

Existing amino acid residues on a protein can be chemically modified to introduce a bioorthogonal handle. For example, the primary amines of lysine residues can be reacted with an NHS-ester functionalized with a DBCO or TCO group.[8][19] However, this method lacks the site-specificity of genetic incorporation.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the three primary bioorthogonal labeling reactions, along with diagrams to illustrate the workflows.

Workflow for Introducing a Bioorthogonal Handle via ncAA Incorporation

Caption: Workflow for ncAA incorporation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized probe.[5][18]

Materials:

-

Azide-modified protein (1-10 mg/mL in a copper-free buffer, e.g., PBS)

-

Alkyne-functionalized probe (e.g., a fluorophore) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Protein Sample: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-20 µM in the reaction buffer.[18]

-

Add the Alkyne Probe: Add the alkyne-functionalized probe from the stock solution to the protein sample. A final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein) is typically used.[18]

-

Prepare the Catalyst Premix: In a separate tube, prepare the copper catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA).[18] This premix helps to stabilize the Cu(I) ion and increase reaction efficiency.

-

Initiate the Reaction: Add the copper catalyst premix to the protein-alkyne mixture.

-

Add the Reducing Agent: Immediately before incubation, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[18]

-

Incubation: Incubate the reaction at room temperature or 37°C for 30 minutes to 4 hours, with gentle shaking.[18][20]

-

Purification: Following incubation, remove excess reagents and purify the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity purification if the probe contains a tag.

Caption: CuAAC experimental workflow.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Azide-Modified Protein

This protocol details the labeling of an azide-containing protein with a DBCO-functionalized probe.[8]

Materials:

-

Azide-modified protein (1-10 mg/mL in PBS, pH 7.4)

-

DBCO-functionalized probe stock solution (10 mM in DMSO)

-

Reaction buffer (PBS, pH 7.4)

Procedure:

-

Prepare the Protein Sample: In a microcentrifuge tube, prepare the azide-modified protein at a concentration of 1-20 µM in PBS.

-

Add the DBCO Probe: Add the DBCO-functionalized probe to the protein solution. A 5- to 20-fold molar excess of the DBCO probe over the protein is recommended.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Purify the labeled protein from unreacted probe using an appropriate method such as size-exclusion chromatography or dialysis.

Caption: SPAAC experimental workflow.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Labeling of a TCO-Modified Protein

This protocol outlines the labeling of a TCO-modified protein with a tetrazine-functionalized probe.[13][21]

Materials:

-

TCO-functionalized protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

Tetrazine-functionalized probe stock solution (10 mM in DMSO)

-

Reaction buffer (PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Ensure both the TCO-functionalized protein and the tetrazine-functionalized probe are in an amine-free buffer. If necessary, perform a buffer exchange.

-

Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized probe. A 1.05 to 1.5 molar excess of the tetrazine probe is often used.

-

Incubation: Incubate the reaction at room temperature or 4°C for 30 minutes to 2 hours.[21] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at 510-550 nm.[13]

-

Purification: If necessary, purify the conjugated protein from excess probe using size-exclusion chromatography.

Caption: IEDDA experimental workflow.

Field-Proven Insights and Troubleshooting

As with any experimental technique, success in bioorthogonal labeling requires an understanding of potential pitfalls and how to address them.

| Issue | Potential Cause | Troubleshooting Steps |

| Low Labeling Efficiency | (All Reactions) Suboptimal pH; Steric hindrance at the labeling site. | Optimize reaction pH (typically 7.0-9.0 for NHS ester reactions, CuAAC is less pH-sensitive).[22] Consider using a linker with a longer spacer arm to overcome steric hindrance. |

| (CuAAC) Oxidation of Cu(I) to inactive Cu(II); Presence of copper-chelating agents in the buffer. | Use a freshly prepared sodium ascorbate solution.[18] Ensure buffers are free of chelating agents like EDTA. | |

| (SPAAC) Slow reaction kinetics. | Increase the concentration of the probe, extend the reaction time, or consider using a more reactive cyclooctyne. | |

| (IEDDA) Isomerization of TCO to the less reactive cis-isomer. | Store TCO reagents at -20°C, protected from light. Avoid high temperatures and the presence of thiols.[22] | |

| High Background/Non-specific Labeling | (All Reactions) Hydrophobic interactions of the probe with other proteins. | Include a mild detergent (e.g., 0.1% Tween-20) in the wash buffers. |

| (CuAAC) Non-specific binding of copper to proteins. | Use a copper-chelating ligand like THPTA or TBTA. | |

| (SPAAC) Some cyclooctynes can react with biological nucleophiles like thiols. | Choose a more stable cyclooctyne or perform the reaction under controlled conditions.[3][23] | |

| Protein Precipitation | Over-labeling of the protein, altering its solubility. | Reduce the molar excess of the labeling reagent.[24][25] |

The Future of Bioorthogonal Protein Labeling: Fluorogenic Probes

A significant advancement in bioorthogonal chemistry is the development of fluorogenic probes.[26][27] These are molecules that are initially non-fluorescent or weakly fluorescent and "turn on" their fluorescence upon reaction with their bioorthogonal partner.[27] This dramatically improves the signal-to-noise ratio, particularly in live-cell imaging where complete removal of unreacted probe is challenging.[27] The use of fluorogenic tetrazine probes in IEDDA reactions is a particularly active area of research, enabling wash-free, multicolor live-cell imaging.[26][28]

Conclusion

The selection of a bioorthogonal click chemistry reagent for protein labeling is a multifaceted decision that requires a deep understanding of the underlying chemistry and the biological system under investigation. CuAAC offers a robust and rapid method for in vitro applications, while the biocompatibility of SPAAC makes it a workhorse for live-cell imaging. The unparalleled speed of the IEDDA reaction has opened up new frontiers in in vivo labeling and applications requiring high sensitivity. By carefully considering the quantitative data, following detailed protocols, and being mindful of potential challenges, researchers can effectively harness the power of bioorthogonal chemistry to illuminate the intricate world of proteins.

References

-

Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E. [Link]

-

Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - ACS Publications. [Link]

-

Exploring Copper-Free Click Chemistry Applications in Biomedical Research. [Link]

-

Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC - NIH. [Link]

-

Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing). [Link]

-

Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC. [Link]

-

Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine | Chemical & Biomedical Imaging - ACS Publications. [Link]

-

Site-specific protein labeling using PRIME and chelation-assisted click chemistry - Ting Laboratory. [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

-

Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. [Link]

-

Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. [Link]

-

The genetic incorporation of thirteen novel non-canonical amino acids - RSC Publishing. [Link]

-

Non-toxic concentration range of the reagents used in click chemistry... - ResearchGate. [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

-

Click chemistry with copper -- a biocompatible version - EurekAlert!. [Link]

-

Bioorthogonal chemistry - Wikipedia. [Link]

-

Incorporation of non-canonical amino acids - PMC. [Link]

-

Troubleshooting Guides - Creative Biolabs. [Link]

-

Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids - UCLA. [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. [Link]

-

Residue-specific incorporation of noncanonical amino acids for protein engineering - Research portal Eindhoven University of Technology. [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC. [Link]

-

Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. [Link]

-

Tetrazine ligation for chemical proteomics - PMC. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim. [Link]

-

Labeling Reagents | Eurogentec. [Link]

-

Rate Constants for Second-Order Reactions | Download Table - ResearchGate. [Link]

-

-1. Rate Constants for Second-Order Reactions | Download Table - ResearchGate. [Link]

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry with copper -- a biocompatible version | EurekAlert! [eurekalert.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. interchim.fr [interchim.fr]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]